molecular formula C15H16ClNO2S B4203593 1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide

1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide

Cat. No.: B4203593
M. Wt: 309.8 g/mol
InChI Key: WMAKDOYZPUAGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a methanesulfonamide backbone, with a 4-chlorophenyl and a 1-phenylethyl substituent

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzene and 1-phenylethylamine.

    Sulfonation: The 4-chlorobenzene is sulfonated using methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-chlorophenylmethanesulfonyl chloride.

    Amidation: The 4-chlorophenylmethanesulfonyl chloride is then reacted with 1-phenylethylamine to form the desired product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide can be compared with other sulfonamide derivatives such as:

    1-(4-chlorophenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a 1-phenylethyl group.

    1-(4-bromophenyl)-N-(1-phenylethyl)methanesulfonamide: Similar structure but with a bromine atom instead of a chlorine atom.

    1-(4-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide: Similar structure but with a 2-phenylethyl group instead of a 1-phenylethyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-12(14-5-3-2-4-6-14)17-20(18,19)11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAKDOYZPUAGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.